Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer composed of seven repeating units of ethylene terephthalate, with a molecular formula of and a molecular weight of approximately 1345.18 g/mol. This compound appears as a pale yellow solid and has a melting point ranging from 234 to 235 degrees Celsius. The structure of Ethylene Terephthalate Cyclic Heptamer is characterized by its cyclic arrangement, which contributes to its unique properties compared to linear or branched oligomers of the same monomeric units .
The synthesis of Ethylene Terephthalate Cyclic Heptamer typically involves the polymerization of ethylene terephthalate monomers under controlled conditions. Common methods include:
Ethylene Terephthalate Cyclic Heptamer has potential applications in various fields:
Ethylene Terephthalate Cyclic Heptamer shares structural characteristics with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Polyethylene Terephthalate | Linear polymer | Widely used in textiles; high tensile strength |
| Ethylene Terephthalate Dimer | Dimeric structure | Simpler structure; less complex interactions |
| Polyethylene Glycol | Linear polymer | Soluble in water; used in pharmaceuticals |
| Lactic Acid Oligomers | Cyclic or linear | Biodegradable; used in medical applications |
Ethylene Terephthalate Cyclic Heptamer is unique due to its cyclic structure, which may impart different physical properties and reactivity compared to these similar compounds, particularly in terms of stability and interaction profiles .
Cyclic depolymerization of PET involves the strategic cleavage of ester bonds to yield oligomers rather than full degradation to monomers. Ethylene terephthalate cyclic heptamer forms preferentially under conditions that favor intramolecular transesterification, where the polymer backbone reorganizes into thermodynamically stable macrocyclic structures. Studies using size-exclusion chromatography (SEC) and intrinsic viscosity measurements reveal that depolymerization proceeds through a stepwise mechanism:
Key parameters influencing this pathway include:
| Parameter | Optimal Range | Effect on Heptamer Yield |
|---|---|---|
| Reaction temperature | 240–260°C | Maximizes cyclization rate |
| PET DP | 50–100 | Favors 7-unit macrocycles |
| Residence time | 5–15 minutes | Prevents over-degradation |
Data derived from microwave-assisted depolymerization studies show that 96.7% oligomer yields are achievable at 240°C with a 10-minute reaction time.
Microwave irradiation has revolutionized PET glycolysis by enabling rapid, energy-efficient depolymerization. Unlike conventional thermal methods, microwave heating provides uniform energy distribution, minimizing side reactions and improving oligomer selectivity. A breakthrough study demonstrated that ethylene glycol (EG)-mediated glycolysis under 400 W microwave power produces cyclic heptamers with a narrow molecular weight distribution (Đ = 1.2–1.5).
Mechanistic insights:
Experimental comparisons highlight microwave advantages:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 120 minutes | 5 minutes |
| Heptamer yield | 45–60% | 89–96% |
| Energy consumption | 850 kJ/g | 220 kJ/g |
These results underscore microwave-assisted glycolysis as a scalable route for cyclic heptamer production.
Catalyst selection critically determines oligomer distribution during PET depolymerization. Two dominant systems have emerged:
Lewis acid catalysts (Sb2O3):
Transition metal catalysts (Zn(OAc)2):
Comparative performance:
| Catalyst | Loading (wt%) | Product Profile | DP of Oligomers |
|---|---|---|---|
| Sb2O3 | 0.25 | 96.7% cyclic heptamers | 37 |
| Zn(OAc)2 | 0.04 | 96.3% BHET monomers | 1 |
Kinetic studies reveal that Sb2O3 stabilizes cyclic intermediates through π-orbital interactions with terephthalate aromatic rings, effectively halting depolymerization at the heptamer stage.
Isolating ethylene terephthalate cyclic heptamer from oligomer mixtures requires multimodal purification:
Solvent fractionation:
Chromatographic separation:
Crystallization:
Recent advances in 2D-LC (SEC × RP-UPLC) coupled with high-resolution mass spectrometry enable unambiguous identification of cyclic heptamers in complex matrices, with detection limits of 0.1 ng/mL.
Melt polycondensation of ethylene terephthalate cyclic heptamer operates under non-equilibrium conditions that fundamentally differ from conventional linear polymerization processes [1]. The mechanism involves complex multi-phase reactions where the removal of volatile byproducts becomes the rate-limiting step rather than the chemical reaction itself [2]. Under these conditions, the overall apparent rate of polyethylene terephthalate melt polycondensation follows the expression: d[g]/dt = kT · ([Ce]² - 4[Z] · [g]/K), where [Ce] represents the concentration of polyethylene terephthalate end groups, [Z] denotes diester group concentration, and [g] indicates small molecule concentration at the gas-liquid interface [3].
The non-equilibrium nature of the process creates significant deviations from thermodynamic equilibrium, particularly in the formation of cyclic oligomers including the heptamer species [4]. These far-from-equilibrium conditions enable the realization of thermodynamically unreachable states through energy-dissipating processes [4]. The kinetic parameters for the forward polycondensation reaction have been determined through thermogravimetric analysis, revealing a second-order dependence on hydroxyl end group concentration [5]. The activation energy for the forward polycondensation reaction measures 84.5 kilojoules per mole, with a pre-exponential factor of 5.73 × 10⁵ kilogram per mole per second [5].
Mass transfer limitations significantly influence the apparent reaction kinetics under non-equilibrium conditions [2]. The diffusion coefficient for ethylene glycol in molten polyethylene terephthalate varies with temperature and degree of polycondensation according to a modified Wilke-Chang model [2]. During the initial stages of polycondensation, diffusion coefficients show distinct variations with progressing reaction, particularly when the degree of polycondensation increases from 3 to values beyond 100 [2].
Table 1: Kinetic Parameters for Melt Polycondensation Under Non-Equilibrium Conditions
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Activation Energy | 84.5 | kJ/mol | [5] |
| Pre-exponential Factor | 5.73 × 10⁵ | kg·mol⁻¹·s⁻¹ | [5] |
| Reaction Order (End Groups) | 2 | - | [5] |
| Diffusion Coefficient Range | 10⁻¹² to 10⁻¹⁰ | m²/s | [2] |
Organostannoxane catalysts demonstrate exceptional initiation efficiency in the polymerization of ethylene terephthalate cyclic oligomers, including the heptamer species [6]. The cyclic stannoxane structure enables coordinated ring expansion polymerization through a unique mechanism where the tin-oxygen bond coordinates with carbonyl groups in the polyethylene terephthalate structure [6]. This coordination incorporates the initiator into the cyclic oligomer while expanding the ring and maintaining its cyclic structure throughout the polymerization process [6].
The initiation efficiency varies significantly with catalyst concentration and reaction temperature [6]. At optimized conditions using 0.5 molar percent cyclic stannoxane at 230 degrees Celsius, the intrinsic viscosity of the resulting polyethylene terephthalate reaches 0.51 deciliters per gram after 10 minutes of reaction time [6]. The molecular weight development follows a characteristic pattern where intrinsic viscosity rises abruptly during early polymerization stages, then climbs more gradually after the first 30 seconds [6].
Temperature stability represents a critical limitation for organostannoxane catalysts [6] [7]. Thermal degradation becomes significant at temperatures above 220 degrees Celsius, potentially limiting the achievable molecular weights [6]. The degradation mechanism involves weight loss attributed to structural breakdown of the cyclic stannoxane framework, though some studies suggest this may partially result from residual moisture loss [7].
The initiation efficiency demonstrates strong temperature dependence, with efficiency increasing substantially with elevated polymerization temperatures [8]. However, this temperature effect creates a complex optimization challenge, as higher temperatures simultaneously increase initiation efficiency while promoting catalyst degradation [8]. The concentration of protic impurities in the catalyst system also influences initiation efficiency, with lower catalyst concentrations typically yielding higher initiation efficiency by benzyl alcohol and reduced polydispersity [8].
Table 2: Organostannoxane Catalyst Performance Parameters
| Temperature (°C) | Catalyst Loading (mol%) | Intrinsic Viscosity (dL/g) | Reaction Time (min) | Reference |
|---|---|---|---|---|
| 230 | 0.3 | 0.42 | 10 | [6] |
| 230 | 0.5 | 0.51 | 10 | [6] |
| 230 | 0.7 | 0.47 | 10 | [6] |
| 240 | 0.5 | 0.48 | 10 | [6] |
Molecular weight control in ethylene terephthalate cyclic heptamer polymerization systems can be achieved through systematic modulation of linear oligomer content [9]. The relationship between linear oligomer concentration and final molecular weight follows predictable patterns that enable precise control over polymer properties [9]. Research demonstrates that controlled glycolysis of polyethylene terephthalate to oligomers becomes possible with 0.25 weight percent antimony trioxide catalyst, yielding oligomer products with 96.7 percent efficiency at 100 percent polyethylene terephthalate conversion [9].
The molecular weight distribution of resulting oligomers depends critically on catalyst loading and reaction conditions [9]. Using 0.25 weight percent antimony trioxide catalyst with 10 minutes ramping and 5 minutes holding at 240 degrees Celsius produces oligomers with molecular weight of 7030 grams per mole, corresponding to a degree of polymerization of 37 [9]. Increasing catalyst concentration to 0.50 weight percent reduces the molecular weight to 4450 grams per mole under similar conditions [9].
Temperature effects on molecular weight control prove particularly significant during heterogeneous reactions [10] [11]. At lower temperatures such as 165 degrees Celsius, the depolymerization rate remains sufficiently slow to access a broad molecular weight range from 3000 to 10000 Daltons at nearly 100 percent yield [10] [11]. Higher temperatures of 175 and 185 degrees Celsius increase reaction rates but produce oligomers with narrower molecular weight distributions ranging from 2000 to 5000 Daltons, accompanied by up to 40 percent loss of original polyethylene terephthalate as water-soluble products [10] [11].
The structural evolution during glycolysis depolymerization reveals systematic changes in chain length distribution [11]. Homogeneous catalysis accelerates depolymerization rates to such an extent that isolating oligomers with molecular weights exceeding 1000 Daltons becomes difficult [11]. The oligomers produced through heterogeneous reactions can subsequently serve as reactants for block copolymer formation, demonstrating their utility as precursors in value-added material production [11].
Table 3: Molecular Weight Control Parameters
| Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (min) | Molecular Weight (g/mol) | Degree of Polymerization | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 0.25 | 240 | 15 | 7030 | 37 | 96.7 | [9] |
| 0.50 | 240 | 15 | 4450 | 23 | 89.6 | [9] |
| 0.50 | 240 | 60 | 3800 | 20 | 74.6 | [9] |
| - | 165 | Variable | 3000-10000 | 16-52 | ~100 | [10] |
| - | 175-185 | Variable | 2000-5000 | 10-26 | 60-100 | [10] |
Temperature-dependent crystallization behavior during solid-state polymerization of ethylene terephthalate cyclic heptamer exhibits complex relationships between thermal conditions and final polymer properties [12] [13]. The crystallization process becomes strongly coupled with the ongoing polymerization reactions, creating a delicate balance between chain extension and crystalline structure development [12]. At polymerization temperatures between 180 and 190 degrees Celsius, the glass transition and heating crystallization temperatures of polyethylene terephthalate decrease slightly, while melting temperature increases marginally [13].
Solid-state polymerization demonstrates remarkable temperature sensitivity in crystallization kinetics [14]. The crystallization rate follows an exponential relationship with temperature, where higher cooling rates provide insufficient time for polymer chain crystallization, resulting in increased amorphous phase content [14]. This temperature dependence creates a critical optimization window where crystallization and polymerization rates must be balanced to achieve desired material properties [14].
The degree of crystallinity remains relatively stable across the examined temperature range during solid-state polymerization [13]. However, the crystallization onset temperature and peak crystallization temperature show systematic variations with polymerization temperature [12]. At temperatures approaching 280 degrees Celsius, thermal degradation and thermal oxidative degradation rates exceed polymerization rates, leading to decreased intrinsic viscosity [15]. The optimal polymerization temperature for maintaining crystallization balance appears to be approximately 280 degrees Celsius for most catalyst systems [15].
Crystallization behavior during solid-state polymerization also depends on the initial molecular weight and morphology of the starting material [12]. The interfacial regions between matrix and dispersed phases show formation of bridge-like structures that correlate with block copolymer formation during melt processing [13]. These structural features influence subsequent crystallization behavior and final mechanical properties [13].
The time dependence of crystallization during solid-state polymerization reveals distinct phases [6]. Initial crystallization shows minimal activity for the first 3 minutes after reaching target temperature, followed by gradual increase in crystalline content with extended reaction time [6]. This delayed crystallization behavior contrasts with conventional polyethylene terephthalate, which exhibits immediate crystallization upon reaching isothermal conditions [6].
Table 4: Temperature-Dependent Crystallization Parameters
| Temperature (°C) | Glass Transition (°C) | Crystallization Peak (°C) | Melting Point (°C) | Degree of Crystallinity (%) | Reference |
|---|---|---|---|---|---|
| 180 | 78 | 145 | 248 | 20 | [13] |
| 185 | 79 | 148 | 248 | 22 | [13] |
| 190 | 80 | 150 | 248 | 24 | [13] |
| 230 | - | - | 248 | Variable | [6] |
| 280 | 81 | - | 248 | Optimal | [15] |
The utilization of Ethylene Terephthalate Cyclic Heptamer in reactive processing for composite matrix formation demonstrates remarkable advantages over conventional polymer processing methods. The compound exhibits exceptionally low initial melt viscosity of approximately 30 centipoise at processing temperatures of 295°C, which facilitates superior fiber impregnation capabilities [4]. This low viscosity characteristic enables the oligomer to penetrate complex fiber architectures and achieve uniform distribution throughout composite preforms.
Research has demonstrated that Ethylene Terephthalate Cyclic Heptamer can be successfully polymerized using various catalytic systems, including antimony trioxide and cyclic dibutyltin initiators [5] [4]. The polymerization process occurs rapidly at temperatures between 220-240°C, with complete conversion achieved within 10-15 minutes. The resulting polymer exhibits molecular weights ranging from 25,000 to 32,000 g/mol, comparable to commercial polyethylene terephthalate products [5] [4].
The thermal stability of the cyclic heptamer during processing is particularly noteworthy. The compound maintains its structural integrity at temperatures up to 290°C, providing a substantial processing window for composite fabrication [5]. The crystallization behavior of the polymerized product is advantageous for composite applications, with crystallinity development occurring within minutes at processing temperatures, ensuring rapid consolidation of the composite structure [4].
Table 1: Physical and Chemical Properties of Ethylene Terephthalate Cyclic Heptamer
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C70H56O28 | [1] [2] [3] |
| Molecular Weight (g/mol) | 1345.2 | [1] [2] [3] |
| Chemical Abstracts Service Registry Number | 29668-12-0 | [2] [3] |
| Appearance | White crystalline powder | [6] |
| Ring Structure | Cyclic macrocycle | [1] [7] |
| Number of Repeat Units | 7 | [1] [7] |
| Thermal Stability Range (°C) | 260-290 | [5] [8] |
| Melting Point (°C) | ~290 | [5] |
Ethylene Terephthalate Cyclic Heptamer serves as an exceptional low-viscosity precursor in reaction injection molding systems, addressing key challenges in thermoplastic composite processing. Traditional thermoplastic composites suffer from high melt temperatures, typically requiring processing at 225°C or higher, and exhibit high melt viscosities that impede efficient processing [9]. The cyclic heptamer overcomes these limitations through its unique ring-opening polymerization mechanism.
The ring-opening polymerization process of Ethylene Terephthalate Cyclic Heptamer is characterized by minimal exothermic heat generation, distinguishing it from conventional thermoset curing reactions. The thermodynamic balance of the ring-opening process results in negligible net energy change, as the energy required to break the cyclic structure is offset by the energy released in forming new linear bonds [9]. This characteristic enables precise temperature control during processing and eliminates thermal runaway concerns common in reactive systems.
Processing versatility represents another significant advantage of the cyclic heptamer in reaction injection molding applications. The material can be processed through multiple manufacturing techniques, including vacuum bag molding, resin transfer molding, and direct injection processes [9]. For vacuum bag applications, the process involves three distinct temperature stages: moisture removal at 100°C for 30 minutes, oligomer melting and fiber impregnation at 140°C for 30 minutes, and finally polymerization catalysis at 200°C for 90 minutes [9].
The polymerization kinetics can be tailored through catalyst selection and processing temperature optimization. At 190°C, complete polymerization occurs within 15-20 minutes, while at 170°C the process extends to several hours, providing flexibility for different application requirements [9]. This controllability enables manufacturers to optimize cycle times based on part complexity and production demands.
Table 2: Processing Parameters for Ethylene Terephthalate Cyclic Heptamer in Composite Matrix Formation
| Processing Parameter | Value Range | Reference |
|---|---|---|
| Melting Temperature (°C) | 290-295 | [5] [4] |
| Initial Melt Viscosity (cP) | ~30 | [4] |
| Polymerization Temperature (°C) | 220-240 | [5] [4] |
| Polymerization Time (min) | 10-15 | [5] [4] |
| Optimal Processing Temperature (°C) | 230 | [4] |
| Resulting Molecular Weight (g/mol) | 25,000-32,000 | [5] [4] |
| Crystallinity Development Time (min) | < 5 | [4] |
The development of oligomer-polymer blends incorporating Ethylene Terephthalate Cyclic Heptamer enables precise tailoring of thermomechanical properties for specific engineering applications. These blends exploit the unique characteristics of cyclic oligomers to modify the properties of linear polymer matrices, creating materials with enhanced performance characteristics [10] [11].
Cyclic oligomers demonstrate distinct thermal behavior compared to their linear counterparts, exhibiting higher glass transition temperatures due to the constraints imposed by their cyclic topology [12]. The cyclic structure of Ethylene Terephthalate Cyclic Heptamer results in reduced chain mobility and enhanced intermolecular interactions, contributing to improved thermal stability and mechanical properties in the final polymer blend [12].
Research on oligomer-polymer blends has revealed that the incorporation of cyclic oligomers can significantly modify the crystallization behavior of polymer systems. The cyclic oligomers act as nucleating agents, promoting controlled crystallization and resulting in refined crystalline structures with improved mechanical properties [13]. The distribution of monomeric units in copolyester systems prepared from cyclic oligomers tends toward random arrangement, although it can evolve to more blocky microstructures as the comonomer composition becomes more dissimilar [13].
The thermal behavior of oligomer-polymer blends demonstrates predictable trends related to comonomer composition. Crystallinity and thermal stability generally decrease with increasing cyclic oligomer content, but this can be advantageous for applications requiring enhanced processability or modified mechanical properties [13]. The molecular weight of blended systems typically ranges between 30,000 and 40,000 g/mol with polydispersities between 2.0 and 2.7, indicating good molecular weight control [13].
Glass transition behavior in oligomer-polymer blends exhibits complex dependencies on blend composition and thermal history. The glass transition temperatures vary monotonically between the values of the pure components, with the specific behavior influenced by the molecular weight and structural characteristics of both the oligomer and polymer phases [10]. Enhanced enthalpy relaxation has been observed in blends containing high oligomer concentrations, indicating increased molecular mobility and potential for property optimization [10].
Table 3: Thermal and Mechanical Properties of Polymerized Ethylene Terephthalate Cyclic Heptamer
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (°C) | 80-85 | [14] [15] |
| Melting Temperature (°C) | 247-248 | [14] [15] |
| Crystallization Temperature (°C) | 145-150 | [14] [15] |
| Heat of Fusion (J/g) | 38-49 | [15] |
| Thermal Stability | Good up to 260°C | [8] |
| Mechanical Strength | Comparable to commercial PET | [5] [4] |
| Processing Window (°C) | 220-295 | [5] [4] |
The recyclability of oligomer-polymer blends represents a significant environmental advantage. The cyclic oligomers can be recovered through depolymerization processes, enabling complete chemical recycling of the polymer matrix [16]. This capability addresses growing sustainability concerns in advanced materials applications and supports circular economy principles in high-performance composite manufacturing.
Table 4: Key Advantages of Ethylene Terephthalate Cyclic Heptamer in Advanced Material Engineering
| Application Area | Key Advantage | Reference |
|---|---|---|
| Composite Matrix Formation | Low initial viscosity enables fiber impregnation | [5] [4] [9] |
| Reaction Injection Molding | Rapid polymerization without volatile emissions | [9] [17] |
| Low-Viscosity Processing | Processing at lower temperatures than conventional polymers | [4] [9] [18] |
| Thermomechanical Properties | Tailored properties through oligomer-polymer blends | [10] [11] |
| Recyclability | Complete chemical recyclability via depolymerization | [16] [9] |
| Processing Efficiency | Reduced processing time and energy consumption | [9] [18] |